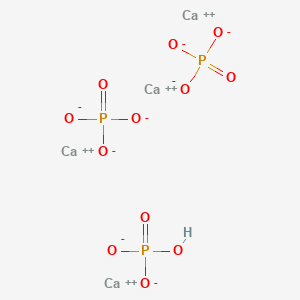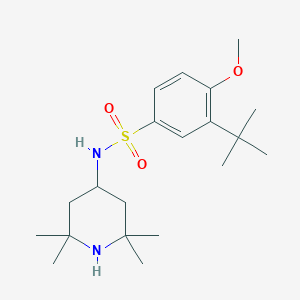
1-(1-Propen-1-yl)pyrrolidine
説明
“1-Propenyl-pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Synthesis Analysis
Pyrrolidine compounds, including “1-Propenyl-pyrrolidine”, can be synthesized using different strategies . One approach involves ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions . Another approach involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Molecular Structure Analysis
The molecular structure of “1-Propenyl-pyrrolidine” is characterized by a pyrrolidine ring . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Chemical Reactions Analysis
Pyrrolidine alkaloids, including “1-Propenyl-pyrrolidine”, have been shown to possess several important biological activities . These include antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
科学的研究の応用
Stability and Reactivity in Ionic Liquids : Velázquez et al. (2010) explored the stability and reactivity of 1-(pyrrolidin-1-yl)diazen-1-ium-1,2-diolate (a related compound) in different ionic liquids compared to dimethylformamide. They found increased stability and direct, quantitative separation of substitution products from the ionic liquid, highlighting the potential for efficient reaction processes and material recovery (Velázquez et al., 2010).
Pharmacological Effects : Malawska et al. (2002) synthesized derivatives of pyrrolidine and evaluated their electrocardiographic, antiarrhythmic, and antihypertensive activities, as well as alpha-adrenoceptor binding affinities. This research underscores the potential of pyrrolidine derivatives in developing new pharmacological agents (Malawska et al., 2002).
Synthesis and Polar Cycloaddition : Żmigrodzka et al. (2022) focused on the synthesis of pyrrolidines via a polar [3+2] cycloaddition reaction. They highlighted the relevance of pyrrolidines in medicine and industry, such as in dyes or agrochemical substances, and demonstrated a method for producing a specific pyrrolidine derivative under mild conditions (Żmigrodzka et al., 2022).
Obesity Treatment : Dudek et al. (2016) researched the effect of α2-adrenoceptor antagonists from the pyrrolidin-2-one derivatives group on body weight in rats with diet-induced obesity. This study contributes to understanding potential treatments for obesity through pharmacological interventions (Dudek et al., 2016).
Crystal Structure of Triprolidine Derivative : Parvez and Sabir (1997) examined the crystal structure of a triprolidine derivative, a potent anti-allergic agent, which may contribute to the understanding of its pharmacological properties (Parvez & Sabir, 1997).
Free Radicals in Magnetic Resonance Applications : Dobrynin et al. (2021) suggested a new procedure for preparing a specific pyrrolidine derivative, useful as a stable free radical in magnetic resonance spectroscopy and imaging. This research highlights the role of pyrrolidines in biophysical and biomedical applications (Dobrynin et al., 2021).
Safety and Hazards
Pyrrolidine, a related compound, is classified as highly flammable and harmful if swallowed or inhaled . It also causes severe skin burns and eye damage . It is recommended to handle it with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection .
将来の方向性
Pyrrolidine alkaloids, including “1-Propenyl-pyrrolidine”, can be some of the best sources of pharmacologically active lead compounds . Future research could focus on the design of new pyrrolidine compounds with different biological profiles . This could potentially lead to the development of new drugs for the treatment of various diseases.
特性
IUPAC Name |
1-prop-1-enylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-5-8-6-3-4-7-8/h2,5H,3-4,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KORJOGPPKPWOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CN1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341568 | |
| Record name | 1-propenyl-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13937-88-7 | |
| Record name | 1-propenyl-pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224745.png)



![1-[(4-Fluoro-3-methoxyphenyl)sulfonyl]indoline](/img/structure/B224776.png)
![[(4-Methoxy-2,3-dimethylphenyl)sulfonyl]indoline](/img/structure/B224781.png)
![[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]indoline](/img/structure/B224782.png)
![[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]indoline](/img/structure/B224788.png)


![Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B224821.png)
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B224833.png)

